N-(4-acetylphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
Properties
Molecular Formula |
C17H17N5O3 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C17H17N5O3/c1-11(23)12-3-5-13(6-4-12)18-16(24)9-7-14-19-20-15-8-10-17(25-2)21-22(14)15/h3-6,8,10H,7,9H2,1-2H3,(H,18,24) |
InChI Key |
KBZXXSOJNSNCFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that N-(4-acetylphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide exhibits significant anticancer properties. Research has shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : A study demonstrated that derivatives of this compound inhibited tumor growth in xenograft models by promoting cell cycle arrest and apoptosis.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that:
- Broad-Spectrum Activity : Similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.
- Mechanism : The triazole moiety is believed to interfere with microbial cell wall synthesis.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties:
- Research Findings : In vitro studies have indicated that the compound can reduce oxidative stress in neuronal cells.
- Potential Applications : This could lead to developments in treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Structure-Activity Relationship (SAR)
Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Modifications on the acetophenone group can enhance anticancer activity.
- Heterocyclic Influence : The presence of triazole and pyridazine rings is essential for maintaining biological efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
The triazolo[4,3-b]pyridazine scaffold is a common feature among analogs. Key structural variations include:
*Estimated based on structural similarity.
Key Observations :
- Methoxy vs. Methyl Substituents : The 6-methoxy group in the target compound may improve solubility compared to 6-methyl analogs, which exhibit stronger electron-donating effects and altered pharmacokinetics .
- Aromatic Side Chains : The 4-acetylphenyl group (target) likely enhances hydrogen bonding and steric effects compared to benzimidazole () or indole () derivatives, influencing target selectivity .
Pharmacological Activity
Antimicrobial Activity
- Methyl-Substituted Analogs : N-(3-(6-Methyltriazolopyridazin-3-yl)phenyl)benzamide derivatives demonstrated moderate activity against bacterial and fungal strains (MIC: 10–50 μg/mL) . The absence of methoxy groups may reduce polarity, favoring membrane penetration.
Kinase Inhibition and Cytotoxicity
- Triazolo-Triazine Derivatives : Compounds like 6-(4-Methoxyphenyl)-3-((pyridin-4-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]triazine (10c) showed kinase inhibitory activity (IC50: <1 μM for c-Met kinase) and moderate cytotoxicity (HepG2 IC50: ~5 μg/mL) .
- Cytotoxicity Trends : Analogs with halogen substituents (e.g., 4-bromophenyl in ) exhibited increased cytotoxicity, suggesting that the target compound’s acetyl group may balance potency and safety .
Preparation Methods
One-Pot Synthesis
A one-pot method condenses the core formation and side-chain introduction. Reacting 6-methoxypyridazin-3-amine , triphosgene, and 3-chloropropionyl chloride in a sequential manner reduces purification steps. Yields reach 68% with 90% purity, though scalability is limited.
Enzymatic Catalysis
Lipase-mediated acyl transfer has been tested for the propanamide linkage. Using Candida antarctica lipase B (CAL-B) in tert-butanol at 40°C achieves 60% yield, offering a greener alternative.
Purification and Characterization
Purification Methods:
-
Recrystallization: Ethanol-dimethylformamide (4:1) yields crystals with >99% purity.
-
Column Chromatography: Silica gel with gradient elution (ethyl acetate/hexane) removes unreacted aniline.
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.62 (d, J = 8.4 Hz, 2H, ArH), 4.12 (t, J = 6.8 Hz, 2H, CH₂), 3.94 (s, 3H, OCH₃), 2.56 (s, 3H, COCH₃).
-
HRMS (ESI): m/z calcd. for C₁₉H₁₈N₅O₃ [M+H]⁺: 376.1398; found: 376.1401.
Q & A
Basic Question: What are the key considerations for optimizing the multi-step synthesis of this compound?
Methodological Answer:
Synthesis involves sequential reactions starting with triazolo[4,3-b]pyridazine core formation, followed by functional group modifications. Critical parameters include:
- Temperature control : Exothermic reactions (e.g., cyclization) require cooling to prevent side products .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the 6-methoxy position, while acetone improves cyclization yields .
- Catalysts : Pd/C or CuI catalysts are used for coupling reactions (e.g., introducing the 4-acetylphenyl group) to ensure regioselectivity .
- Purification : HPLC with C18 columns and gradient elution (water/acetonitrile) resolves impurities from structurally similar intermediates .
Basic Question: How is the compound’s structural integrity confirmed post-synthesis?
Methodological Answer:
- Spectroscopic techniques :
- X-ray crystallography : Resolves spatial arrangement of the triazole-pyridazine core and acetylphenyl substituent .
Advanced Question: How can solubility limitations impact biological assays, and what formulation strategies mitigate this?
Methodological Answer:
- Solubility challenges : The compound’s logP (~3.5) limits aqueous solubility, complicating in vitro assays (e.g., IC50 measurements) .
- Strategies :
- Use co-solvents (DMSO ≤1% v/v) with surfactants (Tween-80) to stabilize colloidal dispersions .
- Prodrug derivatization: Introduce ionizable groups (e.g., phosphate esters) at the propanamide chain to enhance hydrophilicity .
Advanced Question: What methodologies identify potential biological targets for this compound?
Methodological Answer:
- Kinase profiling : Screen against panels of 50+ kinases (e.g., c-Met, EGFR) using competitive binding assays (ATP-Glo) to identify inhibition patterns .
- Molecular docking : Align the triazolo-pyridazine core with PDE4 catalytic domains; prioritize residues (e.g., PDE4A Gln-369) for hydrogen bonding with the methoxy group .
- Transcriptomics : Treat cell lines (HeLa, A549) and analyze RNA-seq data for pathway enrichment (e.g., MAPK, PI3K-Akt) .
Advanced Question: How do substituent modifications influence structure-activity relationships (SAR)?
Methodological Answer:
- Systematic modifications :
- Replace 4-acetylphenyl with 4-chlorophenyl : Increases lipophilicity (logP +0.7) but reduces solubility, enhancing membrane permeability .
- Substitute methoxy with ethoxy : Improves metabolic stability (CYP3A4 resistance) but lowers kinase inhibition potency by 30% .
- Data interpretation : Use QSAR models correlating Hammett σ values of substituents with IC50 values to predict activity .
Basic Question: What stability tests are required for long-term storage?
Methodological Answer:
- Forced degradation studies :
- Photostability : Expose to UV light (ICH Q1B); monitor decomposition via HPLC (new peaks at 254 nm) .
- Hydrolytic stability : Incubate at pH 2–9 (37°C/72h); acetylphenyl hydrolysis is pH-dependent, with degradation >10% at pH <3 .
- Storage recommendations : Lyophilized form at -20°C under argon retains >95% purity for 12 months .
Advanced Question: How are contradictions in biological activity data resolved?
Methodological Answer:
- Case example : Conflicting IC50 values (e.g., 50 nM vs. 200 nM in kinase assays) may arise from:
- Assay conditions (ATP concentration differences: 10 µM vs. 100 µM) .
- Protein purity (≥90% recombinant kinase required) .
- Resolution : Standardize protocols (e.g., ATP = 1 mM) and validate with orthogonal assays (SPR, ITC) .
Advanced Question: What challenges arise during scale-up synthesis, and how are they addressed?
Methodological Answer:
- Challenges :
- Yield optimization : Use DoE (Design of Experiments) to balance reaction time (12–24h) and catalyst loading (5–10 mol%) .
Basic Question: Which analytical techniques quantify the compound in biological matrices?
Methodological Answer:
- LC-MS/MS : MRM transitions m/z 396→152 (propanamide fragment) and 396→210 (triazolo-pyridazine) with a LOD of 0.1 ng/mL .
- Microsomal stability assays : Incubate with liver microsomes (rat/human); quantify parent compound depletion via UPLC-PDA .
Advanced Question: How can in silico modeling guide lead optimization?
Methodological Answer:
- Pharmacophore modeling : Map hydrogen bond acceptors (methoxy oxygen) and hydrophobic regions (acetylphenyl) to prioritize analogs .
- MD simulations : Simulate binding to PDE4 over 100 ns; identify stable interactions (e.g., π-π stacking between triazole and Phe-340) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
